Cas no 869342-74-5 (5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[(3-bromophenyl)-1-piperidinylmethyl]-2-methyl-
- F1866-0211
- SR-01000909402-1
- SR-01000909402
- 869342-74-5
- 5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 5-((3-bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- AKOS024614791
-
- インチ: 1S/C17H19BrN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-8-3-2-4-9-21)12-6-5-7-13(18)10-12/h5-7,10,14,23H,2-4,8-9H2,1H3
- InChIKey: DFQJUVOCJJMKHE-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)N=C2SC(C(C3=CC=CC(Br)=C3)N3CCCCC3)=C(O)N12
計算された属性
- せいみつぶんしりょう: 406.04629g/mol
- どういたいしつりょう: 406.04629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.65±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 1.05±0.53(Predicted)
5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1866-0211-75mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1866-0211-100mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1866-0211-2μmol |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1866-0211-5μmol |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1866-0211-30mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1866-0211-10μmol |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1866-0211-3mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1866-0211-20mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1866-0211-2mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1866-0211-25mg |
5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
869342-74-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報
5-(3-Bromophenyl)(Piperidin-1-yl)methyl-2-methyl-1,2,4-triazolo[3,2-b]1,3-thiazol-6-ol (CAS No. 869342-74-5)
The compound 5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4-triazolo[3,2-b]1,3-thiazol-6-ol with CAS No. 869342-74-5 is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolo-thiazole core, a piperidine ring, and a bromophenyl substituent. The presence of these functional groups endows the molecule with diverse chemical properties and potential biological activities.
Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways, particularly in the context of inflammatory diseases and cancer. The triazolo-thiazole moiety is known to exhibit anti-inflammatory and anti-proliferative effects, while the piperidine ring contributes to enhanced bioavailability and stability. The bromophenyl group further enhances the molecule's ability to interact with specific biological targets, making it a promising candidate for drug development.
One of the most notable advancements in research involving this compound is its role in targeting NF-kB signaling, a critical pathway involved in inflammation and cancer progression. Preclinical studies have demonstrated that 5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4-triazolo[3,2-b]1,3-thiazol-6-ol can inhibit NF-kB activation by modulating the activity of upstream kinases such as IKKβ. This inhibition leads to reduced expression of pro-inflammatory cytokines and apoptosis of cancer cells.
In addition to its anti-inflammatory and anti-cancer properties, this compound has also shown potential as an antimicrobial agent. Studies have revealed that it exhibits potent activity against a range of bacterial and fungal pathogens by disrupting their cellular membranes and inhibiting essential enzymatic pathways. This dual functionality makes it a versatile compound with applications in both therapeutic and preventive medicine.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the triazolo-thiazole core through a [3+2] cycloaddition reaction and the subsequent introduction of the piperidine and bromophenyl groups via nucleophilic substitution and coupling reactions. The optimization of these steps has significantly improved the yield and purity of the final product.
From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and stereochemistry. Such detailed characterization is crucial for understanding its pharmacokinetic properties and optimizing its formulation for therapeutic use.
In terms of applications, this compound is currently under investigation for its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate NF-kB signaling without causing significant toxicity to healthy cells makes it an attractive candidate for clinical development. Furthermore, ongoing research is exploring its efficacy in combination therapies with conventional chemotherapeutic agents to enhance anti-cancer outcomes.
Another area of interest is its role in neurodegenerative diseases such as Alzheimer's disease. Recent findings suggest that this compound may inhibit the aggregation of amyloid-beta peptides by stabilizing their secondary structures. This property could pave the way for novel therapeutic strategies aimed at preventing or slowing down neurodegenerative processes.
In conclusion, 5-(3-bromophenyl)(piperidin-1-yl)methyl-2-methyl-1,2,4-triazolo[3,2-b]1,3-thiazol-6-ol (CAS No. 869342-74) represents a cutting-edge molecule with multifaceted biological activities and therapeutic potential. Its unique structure allows it to target diverse biological pathways, making it a valuable asset in drug discovery research. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacological properties, this compound holds great promise for advancing modern medicine.
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